molecular formula C16H18N2O2 B1317953 N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide CAS No. 953716-12-6

N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No. B1317953
M. Wt: 270.33 g/mol
InChI Key: AZDZVPDLSOCHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide, commonly known as DAPA, is an organic compound that has been studied for its potential medicinal uses. DAPA is an amide, which is an organic compound formed from the reaction of an acid and an amine. It has been found to have a variety of biochemical and physiological effects, and has been studied for its potential in laboratory experiments.

Scientific Research Applications

  • Anticancer Applications : A study by Sharma et al. (2018) synthesized a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

  • Phytotoxic Metabolites : Girel et al. (2022) investigated the bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, highlighting their potential as phytotoxic metabolites (Girel et al., 2022).

  • Potential Pesticides : Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide as potential pesticides through X-ray powder diffraction studies (Olszewska et al., 2011).

  • Anticonvulsant Activity : Pękala et al. (2011) synthesized trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and investigated their anticonvulsant activity, finding one compound particularly effective (Pękala et al., 2011).

  • Environmental Analysis : Houdier et al. (2000) reported the use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a molecular probe for measuring carbonyl compounds in environmental water samples (Houdier et al., 2000).

  • Natural Synthesis of Antimalarial Drugs : Magadum and Yadav (2018) explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

  • Pain Relief Applications : Park et al. (1995) determined the crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a potent analgesic capsaicinoid (Park et al., 1995).

  • Anti-Inflammatory Drug Design : Al-Ostoot et al. (2020) synthesized and confirmed the anti-inflammatory activity of an indole acetamide derivative through in silico modeling (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-(3-aminophenyl)-2-(2,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-7-12(2)15(8-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDZVPDLSOCHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide

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